N-(3-acetylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
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Description
N-(3-acetylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H21N5O2S2 and its molecular weight is 475.59. The purity is usually 95%.
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Scientific Research Applications
Bioactivation and Metabolite Formation
Research has highlighted the potential of compounds containing terminal phenyl acetylene moieties, akin to the structure of N-(3-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, in bioactivation processes. Such compounds, when exposed to cytochrome P450 and NADPH, form phenyl acetic acid metabolites. Interestingly, the presence of N-acetyl cysteine (NAC) or glutathione (GSH) can lead to the reduction or complete inhibition of phenyl acetic acid formation, resulting instead in the formation of benzaldehyde through a one-carbon loss from the phenyl acetylene group. These findings suggest a complex interplay between the compound's structure and its metabolic pathways, which could have implications for its pharmacological or toxicological properties (Subramanian et al., 2011).
Antimicrobial Activity
The structural framework of compounds related to N-(3-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has been explored for antimicrobial applications. A study on the synthesis and antimicrobial activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives, which share a similar heterocyclic core with our compound of interest, demonstrated significant antimicrobial potential. These findings open up avenues for the development of new antimicrobial agents based on this molecular scaffold (Elenich et al., 2019).
Antitumor Activity
The antitumor potential of compounds structurally related to N-(3-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has been investigated, with some derivatives showing promising broad-spectrum antitumor activity. This highlights the potential therapeutic applications of such compounds in oncology, warranting further investigation into their mechanisms of action and efficacy in various cancer models (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S2/c1-15(30)17-7-4-8-19(11-17)27-20(31)13-32-23-21-22(25-14-26-23)28-24(33-21)29-10-9-16-5-2-3-6-18(16)12-29/h2-8,11,14H,9-10,12-13H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEZGUQUSMCKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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